Cas no 2172459-58-2 (4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine)
4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- 2172459-58-2
- EN300-1458133
-
- Inchi: 1S/C13H16F3N/c1-12(2)6-5-11(17)9-4-3-8(7-10(9)12)13(14,15)16/h3-4,7,11H,5-6,17H2,1-2H3
- InChI Key: CIOYFOURGGPEIC-UHFFFAOYSA-N
- SMILES: FC(C1C=CC2C(CCC(C)(C)C=2C=1)N)(F)F
Computed Properties
- Exact Mass: 243.12348400g/mol
- Monoisotopic Mass: 243.12348400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26Ų
4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1458133-0.05g |
4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
2172459-58-2 | 0.05g |
$1104.0 | 2023-06-06 | ||
| Enamine | EN300-1458133-0.1g |
4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
2172459-58-2 | 0.1g |
$1157.0 | 2023-06-06 | ||
| Enamine | EN300-1458133-0.25g |
4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
2172459-58-2 | 0.25g |
$1209.0 | 2023-06-06 | ||
| Enamine | EN300-1458133-0.5g |
4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
2172459-58-2 | 0.5g |
$1262.0 | 2023-06-06 | ||
| Enamine | EN300-1458133-1.0g |
4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
2172459-58-2 | 1g |
$1315.0 | 2023-06-06 | ||
| Enamine | EN300-1458133-2.5g |
4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
2172459-58-2 | 2.5g |
$2576.0 | 2023-06-06 | ||
| Enamine | EN300-1458133-5.0g |
4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
2172459-58-2 | 5g |
$3812.0 | 2023-06-06 | ||
| Enamine | EN300-1458133-10.0g |
4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
2172459-58-2 | 10g |
$5652.0 | 2023-06-06 | ||
| Enamine | EN300-1458133-50mg |
4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
2172459-58-2 | 50mg |
$1104.0 | 2023-09-29 | ||
| Enamine | EN300-1458133-100mg |
4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
2172459-58-2 | 100mg |
$1157.0 | 2023-09-29 |
4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Professional Introduction to 4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 2172459-58-2)
4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2172459-58-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydronaphthalene class, characterized by its partially hydrogenated naphthalene backbone, which imparts unique electronic and steric properties. The presence of multiple substituents, including two methyl groups at the 4-position and a trifluoromethyl group at the 6-position, further enhances its molecular complexity and potential biological activity.
The tetrahydronaphthalen-1-amine core structure is a common scaffold in drug discovery due to its ability to mimic more complex aromatic systems while maintaining flexibility. This structural motif is often explored for its potential interactions with biological targets such as enzymes and receptors. The trifluoromethyl group is a particularly important substituent in medicinal chemistry, known for its ability to modulate metabolic stability, lipophilicity, and binding affinity. Its electron-withdrawing nature can significantly influence the electronic properties of the molecule, making it a valuable tool in rational drug design.
In recent years, there has been a surge in research focused on developing novel therapeutics targeting neurological and inflammatory disorders. Compounds with structural similarities to 4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine have shown promise in preclinical studies as potential scaffolds for small-molecule drugs. For instance, derivatives of tetrahydronaphthalenamines have been investigated for their potential role in modulating neurotransmitter systems and reducing inflammation. The specific arrangement of substituents in this compound may contribute to its ability to interact with biological pathways relevant to these conditions.
The synthesis of 4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the trifluoromethyl group typically employs fluorinating agents or metal-catalyzed cross-coupling reactions. These synthetic strategies are critical for achieving high yields and purity levels necessary for pharmaceutical applications. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity of the compound throughout the synthesis process.
One of the key challenges in working with compounds like 4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is optimizing their pharmacokinetic properties. The presence of both lipophilic and polar substituents necessitates careful consideration of solubility, permeability across biological membranes (P-gp), and metabolic stability. Computational modeling techniques such as molecular dynamics simulations and quantum mechanical calculations are increasingly used to predict these properties before experimental validation. Such approaches help in designing derivatives with improved pharmacokinetic profiles.
Recent advancements in drug development have emphasized the importance of structure-based drug design (SBDD), where the three-dimensional structure of biological targets is used to guide molecule optimization. The rigid yet flexible nature of the tetrahydronaphthalen-1-amine scaffold makes it an attractive candidate for SBDD applications. By understanding how this compound interacts with target proteins at an atomic level through techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM), researchers can make informed modifications to enhance binding affinity and selectivity.
The pharmaceutical industry has also been exploring green chemistry principles to improve synthetic methodologies for compounds like 4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine. This includes using catalytic systems that minimize waste generation and energy consumption while maintaining high efficiency. Transition metal catalysts such as palladium or copper complexes have been particularly effective in facilitating key transformations under milder conditions compared to traditional methods.
In conclusion,4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine represents a promising compound with significant potential in medicinal chemistry and drug discovery programs. Its unique structural features combined with recent advances in synthetic methodologies make it an exciting candidate for further investigation into treating various therapeutic areas including neurological disorders and inflammation-related diseases. As research continues to uncover new applications for this class of molecules,tetrahydronaphthalenamines are likely to remain at the forefront of pharmaceutical innovation.
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